Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate
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Overview
Description
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate is an organic compound with the molecular formula C16H17NO5S It is known for its unique chemical structure, which includes a methoxyphenyl group, a sulfonyl group, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate typically involves the reaction of 4-methoxybenzenesulfonyl chloride with methyl 2-amino-2-phenylacetate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylacetate moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate
- Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}-2-phenylacetate
- Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate
Uniqueness
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 2-[(4-methoxyphenyl)sulfonylamino]-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-21-13-8-10-14(11-9-13)23(19,20)17-15(16(18)22-2)12-6-4-3-5-7-12/h3-11,15,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQHZTLFTRLSPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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